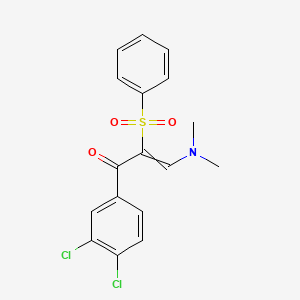

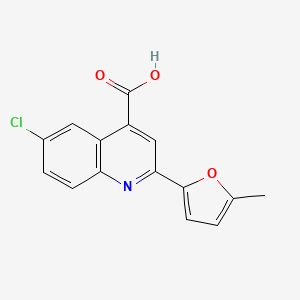

![molecular formula C32H32O8 B1364864 C-Methylcalix[4]resorcinarene CAS No. 65338-98-9](/img/structure/B1364864.png)

C-Methylcalix[4]resorcinarene

描述

C-Methylcalix4resorcinarene is a macrocyclic compound belonging to the family of calixarenes. These compounds are characterized by their bowl-shaped structures, which are formed by the condensation of resorcinol with aldehydes. C-Methylcalix4resorcinarene, in particular, is known for its ability to form host-guest complexes due to its unique structural properties, making it a valuable compound in supramolecular chemistry .

作用机制

Target of Action

C-Methylcalix4resorcinarene (CMCR) is a versatile molecular platform that can be modified by introducing functional groups to multiple sites at the upper and lower rims . It has been used as a reactant in the synthesis of selective receptors for aqueous mercury (II), copper (II), and silver (I) .

Mode of Action

CMCR is known for its ability to form a variety of hydrogen-bonded networks, thanks to the large number of hydroxyl groups along its rim . It can act as a hydrogen bond donor in producing extended structures or binding ligands to give an extended cavity capable of taking up large guests . The compound often crystallizes with a “bowl-like” conformation that has been exploited in the formation of various hydrogen-bonded networks .

Biochemical Pathways

The biochemical pathways of CMCR involve the formation of multicomponent structures through hydrogen bonding and metal coordination . These interactions play a crucial role in the development of self-assembly chemistry . The compound can self-assemble into different ordered molecular aggregates and also assemble with metal ions and organic molecules into aggregates with different morphologies .

Result of Action

The molecular and cellular effects of CMCR’s action are largely dependent on its specific applications. For instance, it has been used as a reactant in the synthesis of selective receptors for aqueous mercury (II), copper (II), and silver (I) . In these applications, the compound’s ability to form hydrogen-bonded networks and its bowl-like conformation are key to its function .

Action Environment

The action of CMCR can be influenced by various environmental factors. For example, the formation of its hydrogen-bonded networks can be affected by the presence of inorganic ions . Additionally, the compound’s ability to form different conformations, such as the crown, boat, chair, and scoop conformations, can be influenced by the specific conditions of its environment .

生化分析

Biochemical Properties

C-Methylcalix4resorcinarene plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through hydrogen bonding and hydrophobic interactions. For instance, C-Methylcalix4resorcinarene has been shown to form complexes with metal ions such as titanium (III), which can influence the activity of metalloenzymes . Additionally, it can interact with proteins through its hydroxyl groups, facilitating the formation of hydrogen bonds and enhancing protein stability .

Cellular Effects

C-Methylcalix4resorcinarene has been studied for its effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, C-Methylcalix4resorcinarene can modulate the activity of signaling proteins by forming complexes with metal ions, which can alter the phosphorylation state of these proteins . This, in turn, affects downstream signaling pathways and gene expression. Additionally, C-Methylcalix4resorcinarene can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the flux of metabolites .

Molecular Mechanism

The molecular mechanism of action of C-Methylcalix4resorcinarene involves its ability to form stable complexes with various biomolecules. At the molecular level, it can bind to metal ions, proteins, and other biomolecules through hydrogen bonding and hydrophobic interactions. For instance, C-Methylcalix4resorcinarene can form complexes with titanium (III) ions, which can inhibit or activate metalloenzymes depending on the nature of the interaction . Additionally, it can influence gene expression by modulating the activity of transcription factors through its interactions with metal ions and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C-Methylcalix4resorcinarene can change over time due to its stability and degradation properties. Studies have shown that C-Methylcalix4resorcinarene is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as pH, temperature, and the presence of other chemicals . Over time, degradation of C-Methylcalix4resorcinarene can lead to changes in its biochemical activity and its effects on cellular function. Long-term studies have indicated that C-Methylcalix4resorcinarene can have sustained effects on cellular processes, although the extent of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of C-Methylcalix4resorcinarene in animal models vary with different dosages. At low doses, C-Methylcalix4resorcinarene has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects . At higher doses, C-Methylcalix4resorcinarene can exhibit toxic effects, including disruption of cellular processes and potential organ damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

C-Methylcalix4resorcinarene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . By forming complexes with metal ions, C-Methylcalix4resorcinarene can modulate enzyme activity and alter metabolite levels, thereby affecting overall metabolic homeostasis . These interactions highlight the compound’s potential as a modulator of metabolic pathways in biochemical research.

Transport and Distribution

Within cells and tissues, C-Methylcalix4resorcinarene is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and subsequently distributed to various cellular compartments . The compound’s localization and accumulation within cells can be influenced by its interactions with specific transporters and binding proteins, which facilitate its movement across cellular membranes

Subcellular Localization

C-Methylcalix4resorcinarene exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or lysosomes, through targeting signals or post-translational modifications . These localization patterns are essential for understanding how C-Methylcalix4. By modulating its subcellular localization, researchers can optimize the compound’s activity and enhance its therapeutic potential.

准备方法

Synthetic Routes and Reaction Conditions

C-Methylcalix4resorcinarene is typically synthesized through an acid-catalyzed condensation reaction. The process involves the reaction of resorcinol with an aliphatic aldehyde, such as acetaldehyde, in the presence of a strong acid like hydrochloric acid. The reaction is carried out under reflux conditions in a mixture of ethanol and concentrated hydrochloric acid for several hours . This method yields the desired calix4resorcinarene with high efficiency.

Industrial Production Methods

While the laboratory synthesis of C-Methylcalix4resorcinarene is well-documented, industrial production methods are less commonly detailed in the literature. the scalability of the acid-catalyzed condensation reaction suggests that similar conditions could be applied on an industrial scale, with appropriate adjustments for reaction vessel size, temperature control, and purification processes .

化学反应分析

Types of Reactions

C-Methylcalix4resorcinarene undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.

Reduction: Reduction reactions can target the carbonyl groups formed during oxidation.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl groups yields quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in host-guest chemistry .

科学研究应用

C-Methylcalix4resorcinarene has a wide range of applications in scientific research:

相似化合物的比较

C-Methylcalix4resorcinarene is unique among calixarenes due to its specific structural features and functionalization possibilities. Similar compounds include:

- Calix4arene : Lacks the methyl groups present in C-Methylcalix4resorcinarene, resulting in different host-guest properties .

- Calix 6arene : Contains six phenolic units, offering a larger cavity for guest molecules but with different binding characteristics .

- Calix8arene : Even larger than calix6arene, providing a more spacious cavity but with increased complexity in synthesis and functionalization .

C-Methylcalix4resorcinarene stands out due to its balance between cavity size and functionalization potential, making it a versatile and valuable compound in various fields of research and industry .

属性

IUPAC Name |

2,8,14,20-tetramethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32O8/c1-13-17-5-19(27(35)9-25(17)33)14(2)21-7-23(31(39)11-29(21)37)16(4)24-8-22(30(38)12-32(24)40)15(3)20-6-18(13)26(34)10-28(20)36/h5-16,33-40H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDNYTQTRISCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)C)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398195 | |

| Record name | C-Methylcalix[4]resorcinarene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65338-98-9 | |

| Record name | C-Methylcalix[4]resorcinarene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of CMCR?

A1: The molecular formula of CMCR is C32H32O8, and its molecular weight is 544.59 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize CMCR and its derivatives?

A2: Researchers frequently employ Fourier Transform Infrared (FT-IR) spectroscopy, 1H-NMR spectroscopy, 13C-NMR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm the structure of CMCR and its derivatives. [, , , , , ]

Q3: How does CMCR perform in terms of thermal stability?

A3: Thermogravimetric analysis (TGA) demonstrates that CMCR exhibits superior thermal stability compared to the commercial antioxidant 2,6-Di-tert-butyl-4-methylphenol (BHT). [, ] Derivatives incorporating specific functional groups further enhance its thermal stability. []

Q4: Can CMCR be used as an antioxidant in natural rubber?

A4: Yes, studies show that CMCR derivatives, particularly those containing multiphenol groups, thioether functionalities, and significant steric hindrance, exhibit excellent antioxidative properties and extraction resistance in natural rubber (NR). []

Q5: Are there other applications of CMCR in material science?

A5: CMCR has been explored as a dielectric spacer in nanofabrication. [] Researchers have utilized it to create lithographically patterned resist spacers, demonstrating its potential in defining nanoscale features on semiconductor heterostructures. []

Q6: What is the typical conformation of CMCR in its host-guest complexes?

A6: CMCR exhibits conformational flexibility and can adopt various shapes, including crown, boat, chair, and flattened cone conformations, depending on the guest molecules and crystallization conditions. [, , , , , , , , , ]

Q7: What types of guest molecules can be included within CMCR-based frameworks?

A7: CMCR-based frameworks have been shown to accommodate a wide range of guest molecules, including solvents like benzophenone, [, ] aromatic hydrocarbons, [, , ] polycyclic compounds, [, ] and metal complexes like decamethylruthenocene. [, ]

Q8: How does the choice of linker molecule influence the structure of CMCR-based supramolecular frameworks?

A8: The linker molecule plays a crucial role in dictating the dimensionality and overall architecture of CMCR-based frameworks. Different linkers, such as bipyridine derivatives, can lead to the formation of diverse structures, including stepped sheets, brick-wall frameworks, and interpenetrating networks. [, , , , ]

Q9: Can the size of the cavities within CMCR-based frameworks be controlled?

A9: Yes, the size of the cavities can be modulated by varying the guest molecules and the number of phenoxyl OH groups involved in framework hydrogen bonding. Larger cavities can be achieved when fewer OH groups are engaged in framework interactions, allowing for the accommodation of bulkier guests. []

Q10: Has CMCR been investigated for its potential in separation science?

A10: Yes, CMCR and its derivatives have shown promise as stationary phases in high-performance liquid chromatography (HPLC). [, ] CMCR-bonded silica particles exhibit selectivity for separating aromatic isomers, while those modified with bromoacetate groups demonstrate chiral recognition capabilities, enabling enantiomeric separations. []

Q11: Are there any reported applications of CMCR in sensor development?

A11: CMCR has been explored as an ionophore in poly(vinyl chloride) (PVC) membrane sensors for the selective detection of titanium(III) ions. [] Studies indicate that CMCR coordinates selectively to titanium(III) at eight coordination sites, showcasing its potential for ion-selective sensing applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

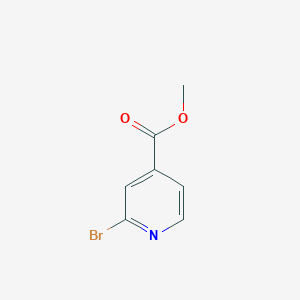

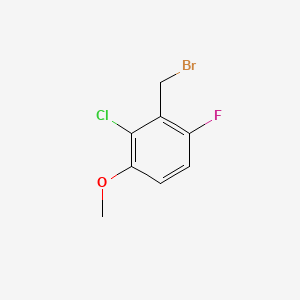

![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)

![5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1364827.png)

![2-[[4-[9-[4-[(2-Carboxycyclohexanecarbonyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364842.png)